Cas no 784114-44-9 (methyl 4-aminopiperidine-4-carboxylate)
methyl 4-aminopiperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinecarboxylicacid, 4-amino-, methyl ester
- 4-Piperidinecarboxylicacid,4-amino-,methylester(9CI)
- Methyl 4-Aminopiperidine-4-carboxylate
- 784114-44-9
- DTXSID20628846
- SB42525
- SCHEMBL21553840
- FT-0703820
- EN300-146261
- starbld0018525
- AKOS010495170
- methyl 4-aminopiperidine-4-carboxylate
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- Inchi: 1S/C7H14N2O2/c1-11-6(10)7(8)2-4-9-5-3-7/h9H,2-5,8H2,1H3
- InChI Key: JAEORFRKLBYOOJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CCNCC1)N)=O
Computed Properties
- Exact Mass: 158.105527694g/mol
- Monoisotopic Mass: 158.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 64.4Ų
methyl 4-aminopiperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-146261-0.05g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 0.05g |
$192.0 | 2023-02-15 | ||
| Enamine | EN300-146261-0.1g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 0.1g |
$202.0 | 2023-02-15 | ||
| Enamine | EN300-146261-0.25g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 0.25g |
$211.0 | 2023-02-15 | ||
| Enamine | EN300-146261-0.5g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 0.5g |
$219.0 | 2023-02-15 | ||
| Enamine | EN300-146261-1.0g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-146261-2.5g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 2.5g |
$466.0 | 2023-02-15 | ||
| Enamine | EN300-146261-5.0g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 5.0g |
$861.0 | 2023-02-15 | ||
| Enamine | EN300-146261-10.0g |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 10.0g |
$1652.0 | 2023-02-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10246-1G |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 95% | 1g |
¥ 1,392.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10246-5G |
methyl 4-aminopiperidine-4-carboxylate |
784114-44-9 | 95% | 5g |
¥ 4,263.00 | 2023-04-13 |
methyl 4-aminopiperidine-4-carboxylate Suppliers
methyl 4-aminopiperidine-4-carboxylate Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on methyl 4-aminopiperidine-4-carboxylate
Introduction to Methyl 4-aminopiperidine-4-carboxylate (CAS No. 784114-44-9)
Methyl 4-aminopiperidine-4-carboxylate, a compound with the chemical formula C₆H₁₁NO₂, is a significant intermediate in the field of pharmaceutical chemistry. This compound is characterized by its methyl 4-aminopiperidine-4-carboxylate core structure, which makes it a valuable building block for the synthesis of various bioactive molecules. The CAS no. 784114-44-9 assigned to this compound ensures its unique identification and facilitates its use in research and industrial applications.
The methyl 4-aminopiperidine-4-carboxylate moiety is particularly interesting due to its ability to participate in diverse chemical reactions, making it a versatile precursor in drug discovery. Its structural features include an amine group and a carboxylate functionality, both of which can be readily modified or incorporated into more complex molecular frameworks. This flexibility has led to its extensive use in the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in the design of drugs targeting various diseases. The methyl 4-aminopiperidine-4-carboxylate scaffold has been particularly explored for its potential in creating compounds with enhanced pharmacological properties. For instance, studies have demonstrated its role in developing inhibitors for enzymes involved in metabolic disorders and inflammatory diseases.
In the realm of drug development, the CAS no. 784114-44-9 compound serves as a critical intermediate in synthesizing small-molecule inhibitors. These inhibitors are designed to interact with specific biological targets, modulating their activity to achieve therapeutic effects. The methyl 4-aminopiperidine-4-carboxylate structure provides a stable platform for such modifications, allowing chemists to fine-tune the properties of the resulting compounds.
One of the most notable applications of methyl 4-aminopiperidine-4-carboxylate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with cancer and other chronic diseases. By targeting these kinases, researchers aim to develop treatments that can effectively inhibit disease progression. The CAS no. 784114-44-9 compound has been utilized to create novel kinase inhibitors with improved selectivity and efficacy.
Another area where methyl 4-aminopiperidine-4-carboxylate has shown promise is in the development of antiviral agents. The ability of viruses to rapidly mutate poses a significant challenge in antiviral drug design. However, compounds derived from methyl 4-aminopiperidine-4-carboxylate have demonstrated the ability to target viral proteases and polymerases, inhibiting viral replication and spread.
The synthesis of methyl 4-aminopiperidine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to achieve high yields and purity. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In recent years, there has been growing interest in green chemistry principles, which emphasize sustainable and environmentally friendly synthetic methods. The production of methyl 4-aminopiperidine-4-carboxylate has seen the adoption of such principles, with researchers exploring solvent-free reactions and biocatalytic processes. These innovations not only improve efficiency but also reduce waste generation, aligning with global efforts to promote sustainable practices.
The pharmacological profile of compounds derived from methyl 4-aminopiperidine-4-carboxylate has been extensively studied in preclinical models. These studies have provided valuable insights into their potential therapeutic applications and safety profiles. For example, derivatives of this compound have shown promising results in treating neurological disorders by modulating neurotransmitter activity.
As research continues to evolve, new applications for methyl 4-aminopiperidine-4-carboxylate are likely to emerge. The ongoing exploration of its structural diversity and functionalization potential ensures that it remains a cornerstone in pharmaceutical chemistry. With each new discovery, the compound's role as a key intermediate continues to solidify its importance in drug development.
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